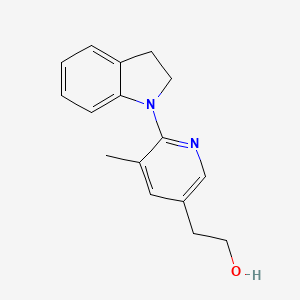
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol typically involves the following steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reductive conditions.
Pyridine Ring Formation: The pyridine ring can be constructed via a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Coupling of Indoline and Pyridine: The indoline and pyridine structures are coupled through a nucleophilic substitution reaction, where the indoline nitrogen attacks an electrophilic carbon on the pyridine ring.
Introduction of the Ethanol Group: The ethanol group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the indoline or pyridine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrogenated indoline or pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is used in the development of photochromic materials, which change color upon exposure to light.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
作用機序
The mechanism of action of 2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may bind to and inhibit the activity of certain enzymes involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Spiropyrans: These compounds share a similar indoline structure and are known for their photochromic properties.
Indoline Derivatives: Compounds like 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol have similar structures and are used in similar applications.
Uniqueness
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is unique due to its specific combination of an indoline moiety with a pyridine ring and an ethanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
2-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-12-10-13(7-9-19)11-17-16(12)18-8-6-14-4-2-3-5-15(14)18/h2-5,10-11,19H,6-9H2,1H3 |
InChIキー |
AOVJAIAPWVFDAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


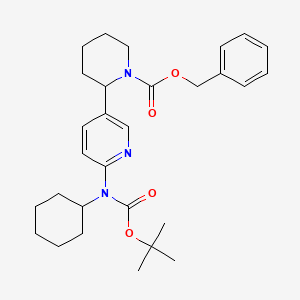


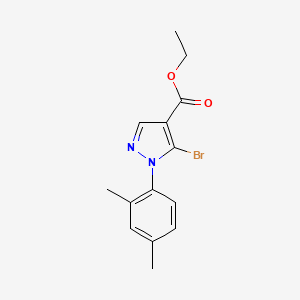
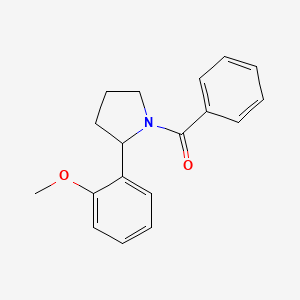



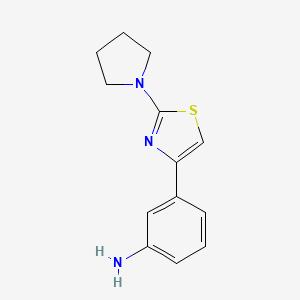
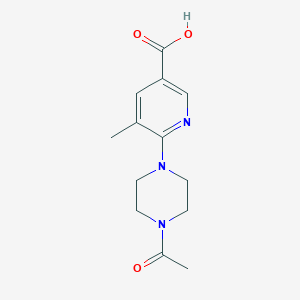
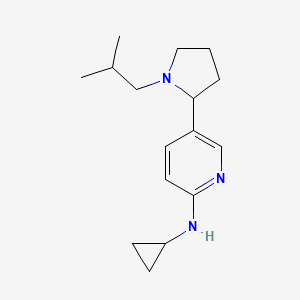

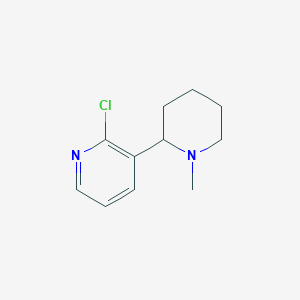
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B15059008.png)
